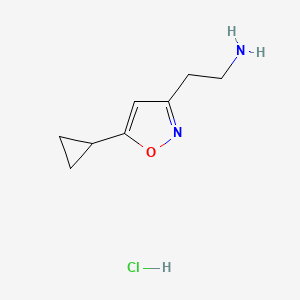amine hydrochloride CAS No. 2098112-77-5](/img/structure/B1485250.png)
[2,2-Dimethyl-3-(2-methylphenyl)propyl](methyl)amine hydrochloride
Overview
Description
2,2-Dimethyl-3-(2-methylphenyl)propyl](methyl)amine hydrochloride, commonly referred to as DMMPH, is an organic compound with a wide range of applications in various fields of science. It is an amine derivative of 2-methylphenylpropyl and is used in a variety of scientific applications.
Scientific Research Applications
Synthesis and Chemical Reactions
- A study on the generation of structurally diverse libraries through alkylation and ring closure reactions highlights the potential of certain chemical compounds as starting materials for creating a wide array of structurally varied compounds. This process involves reactions with S-alkylated dithiocarbamic acid salts, aryl mercaptans, various amines, and ketones, leading to the production of dithiocarbamates, thioethers, and other derivatives (Roman, 2013).
Drug Design and Pharmacology
- Research into drug metabolism and design has led to the synthesis of analogs intended to enhance pharmacological profiles. For example, the design and synthesis of DDPH analogs, aimed at blocking hydroxylation and extending drug duration, demonstrate the approach towards optimizing drug properties through chemical modification (Xi et al., 2011).
Novel Reagents for Chemical Synthesis
- The development of new reagents for protecting carboxylic acids showcases the innovative use of chemical compounds in synthesis. The reagent 2-(2-aminophenyl)-acetaldehyde dimethyl acetal is described as a tool for the stable protection of carboxylic acids under basic conditions, illustrating the compound's utility in organic synthesis (Arai et al., 1998).
Metal Chelation for Medical Imaging
- Investigations into metal chelates of medical interest involve the synthesis of complexes with specific ligands for applications in medical imaging. The preparation of 99mTc complexes using tricatechol and dicatechol ligands demonstrates the role of chemical compounds in developing diagnostic agents (Hahn & Rupprecht, 1991a), (Hahn & Rupprecht, 1991b).
These examples, while not directly related to "2,2-Dimethyl-3-(2-methylphenyl)propylamine hydrochloride," demonstrate the breadth of research applications for similar chemical compounds, including synthetic chemistry, drug design, novel reagent development, and medical imaging. The cited works reflect the diverse possibilities for applying chemical compounds in scientific research, underscoring the importance of chemical synthesis, modification, and application in developing new technologies and therapeutic agents.
Mechanism of Action
Target of Action
Many amines, particularly those with aromatic rings, often interact with various receptors in the body, such as G-protein coupled receptors or ion channels. The specific target would depend on the exact structure and properties of the compound .
Mode of Action
The mode of action of amines can vary widely. Some might act as agonists, activating the receptor, while others might act as antagonists, blocking the receptor. The exact mode of action would depend on the compound’s structure and the receptor it interacts with .
Biochemical Pathways
Amines can be involved in a variety of biochemical pathways. For example, they might be involved in signal transduction pathways, where they bind to a receptor and trigger a cascade of biochemical reactions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Amines are often well-absorbed due to their ability to form hydrogen bonds. They can be distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. It could lead to a variety of cellular effects, such as changes in cell signaling, gene expression, or cell function .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the activity of amines can be affected by the pH of the environment, as they can accept or donate protons .
properties
IUPAC Name |
N,2,2-trimethyl-3-(2-methylphenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N.ClH/c1-11-7-5-6-8-12(11)9-13(2,3)10-14-4;/h5-8,14H,9-10H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWNOOOQDRAUCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C)(C)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2,2-Dimethyl-3-(2-methylphenyl)propyl](methyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(Pyridin-3-yl)methyl]azepane dihydrochloride](/img/structure/B1485168.png)
![3-(prop-2-yn-1-yl)-3H,8H-indeno[1,2-d][1,2,3]triazole](/img/structure/B1485172.png)


![N-[2-(4-bromophenyl)ethyl]-2-methylcyclohexan-1-amine](/img/structure/B1485176.png)

amine hydrochloride](/img/structure/B1485178.png)


![3-[(Oxan-4-yl)methylidene]azetidine hydrochloride](/img/structure/B1485182.png)
![1-[(1-Fluorocyclohexyl)methyl]piperazine dihydrochloride](/img/structure/B1485183.png)
amine](/img/structure/B1485188.png)
